BenchChemオンラインストアへようこそ!

Zanamivir monohydrate

Neuraminidase inhibition IC50 comparison Influenza A H1N1 H3N2

Zanamivir monohydrate (CAS 171094-50-1; molecular weight 350.33 g/mol; anhydrous CAS 139110-80-8, MW 332.31) is a potent influenza A and B neuraminidase inhibitor. It is commercially supplied as a crystalline powder with a melting point of 256°C and specific rotation of 36° to 38° (20°C, 589 nm, 1% aqueous solution).

Molecular Formula C12H22N4O8
Molecular Weight 350.33 g/mol
CAS No. 171094-50-1
Cat. No. B576073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZanamivir monohydrate
CAS171094-50-1
Molecular FormulaC12H22N4O8
Molecular Weight350.33 g/mol
Structural Identifiers
InChIInChI=1S/C12H20N4O7.H2O/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2/t5-,6+,8+,9+,10+;/m0./s1
InChIKeyOELRRAURPSTFEX-VCFRRRQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zanamivir Monohydrate (CAS 171094-50-1): Technical Baseline for Scientific Sourcing and Comparator Selection


Zanamivir monohydrate (CAS 171094-50-1; molecular weight 350.33 g/mol; anhydrous CAS 139110-80-8, MW 332.31) is a potent influenza A and B neuraminidase inhibitor . It is commercially supplied as a crystalline powder with a melting point of 256°C and specific rotation of 36° to 38° (20°C, 589 nm, 1% aqueous solution) . In aqueous solubility assays, zanamivir demonstrates water solubility of approximately 25 mg/mL (75.23 mM) at 25°C, with limited solubility in DMSO (2 mg/mL, 6.01 mM) and insolubility in ethanol [1]. The compound is primarily utilized in virology research for neuraminidase inhibition assays, viral susceptibility monitoring, and as a reference standard in drug resistance studies.

Zanamivir Monohydrate: Why In-Class Neuraminidase Inhibitor Substitution Lacks Scientific Validity


Neuraminidase inhibitors (NAIs) are not functionally interchangeable due to fundamental differences in their molecular binding requirements to the viral neuraminidase active site. Zanamivir binds without inducing conformational rearrangement of the Glu276 residue, whereas oseltamivir binding requires a rotation of Glu276 to create a hydrophobic pocket for its pentyloxy group [1]. This structural divergence has direct procurement consequences: the H275Y mutation (common in oseltamivir-resistant H1N1 strains) disrupts this pocket, conferring high-level oseltamivir resistance while zanamivir retains full inhibitory activity [1]. Similarly, peramivir demonstrates faster association kinetics but exhibits cross-resistance with oseltamivir via shared resistance mutations including H275Y and I222K/T [2]. Laninamivir, while structurally related to zanamivir, displays subtype-dependent potency shifts and altered binding kinetics [3]. Therefore, procurement decisions based purely on NAI class membership without consideration of binding mechanism, resistance profile, and subtype-specific potency constitute a scientific risk with direct implications for assay reproducibility and research validity.

Zanamivir Monohydrate: Quantified Comparative Evidence for Research and Industrial Procurement Decisions


Zanamivir vs. Oseltamivir and Peramivir: Neuraminidase Inhibition Potency Across Influenza A Subtypes

In a fluorescence-based neuraminidase inhibition assay using viral isolates from the 2023-24 Japanese influenza season, the geometric mean (GM) IC₅₀ values of zanamivir against A(H1N1)pdm09 and A(H3N2) were 1.09 nM and 1.64 nM, respectively, compared with oseltamivir (0.90 nM and 0.86 nM) and peramivir (0.62 nM and 0.67 nM) [1]. These data represent the most recent large-scale surveillance of clinical isolate susceptibility.

Neuraminidase inhibition IC50 comparison Influenza A H1N1 H3N2

Zanamivir vs. Oseltamivir and Peramivir: Potency Advantage Against Influenza B Victoria-Lineage Viruses

Against influenza B/Victoria-lineage viruses, zanamivir demonstrates substantially greater potency than oseltamivir. In the 2023-24 Japanese surveillance study, GM IC₅₀ values were: zanamivir 3.87 nM, oseltamivir 16.12 nM, peramivir 1.84 nM, and laninamivir 11.35 nM [1]. Earlier surveillance from 2010-2011 reported consistent findings: GM IC₅₀ for oseltamivir against B viruses was 33.12 nM, while zanamivir and laninamivir maintained lower values [2].

Influenza B Victoria Neuraminidase inhibition IC50 comparison

Zanamivir vs. Oseltamivir: Resistance Mutation Susceptibility Profile and Surveillance Data

The H275Y mutation in influenza A(H1N1) neuraminidase confers high-level resistance to oseltamivir (IC₅₀ increase >100-fold) while zanamivir remains fully susceptible [1]. In the 2008-2009 influenza season, 100% (77 of 77) of A(H1N1) isolates in Yamagata, Japan carried the H275Y mutation conferring oseltamivir resistance, whereas zanamivir susceptibility remained unchanged [2]. Global surveillance from 2004-2008 found only 0.3% of isolates with reduced zanamivir susceptibility compared with higher frequencies of oseltamivir-resistant outliers [3].

Drug resistance H275Y mutation Neuraminidase inhibitor susceptibility

Zanamivir vs. Oseltamivir and Peramivir: Respiratory Tract Concentration and Local Exposure Profile

Following a single inhaled 10 mg dose, zanamivir concentrations in induced sputum exceeded the median viral neuraminidase IC₅₀ at 6, 12, and 24 hours post-dose [1]. Systemic absorption is limited: oral bioavailability averages 2%, and inhaled bioavailability ranges from 10-20% of the administered dose [2]. Plasma half-life is approximately 2 hours, with ~90% excreted unchanged in urine and no evidence of metabolism [2]. This contrasts sharply with oseltamivir (oral prodrug requiring hepatic esterase activation; ~80% oral bioavailability) and peramivir (intravenous administration; ~100% bioavailability).

Pharmacokinetics Respiratory tract concentration Inhaled bioavailability

Zanamivir vs. Oseltamivir and Peramivir: Molecular Dynamics Simulation of H7N9 Neuraminidase Binding Stability

Combined molecular docking and Molecular Dynamics simulation analysis of the novel influenza A(H7N9) neuraminidase (strain A/Hangzhou/1/2013) revealed that zanamivir forms a more favorable and stable complex than oseltamivir or peramivir when binding to the wild-type active site [1]. The R289K mutation (analogous to R292K in N2 numbering) caused loss of hydrogen bonding interactions for all three inhibitors but affected zanamivir least [1].

Molecular docking H7N9 neuraminidase Binding stability

Zanamivir: Clinical Head-to-Head Comparative Efficacy with Oseltamivir

In a head-to-head clinical study of outpatient-treated influenza patients, the difference in efficacy and adverse events between zanamivir and oseltamivir was not statistically significant [1]. A systematic review and network meta-analysis ranked zanamivir and peramivir as the preferred pharmacologic interventions among all investigated NAIs based on SUCRA (Surface Under the Cumulative Ranking Curve) analysis [2]. Meta-analysis of prophylaxis trials found that both oseltamivir and zanamivir reduced the risk of symptomatic influenza in individuals (oseltamivir risk difference 3.05%, 95% CI 1.83-3.88%; zanamivir risk difference 1.98%, 95% CI 0.98-2.54%) and in households (oseltamivir 13.6%; zanamivir 14.84%) [3].

Clinical efficacy Head-to-head trial Influenza treatment

Zanamivir Monohydrate: Evidence-Driven Application Scenarios for Scientific Research and Industrial Use


Antiviral Susceptibility Testing and Resistance Surveillance of Influenza B Clinical Isolates

Given the 4.2-fold potency advantage of zanamivir over oseltamivir against B/Victoria viruses (GM IC₅₀ 3.87 nM vs. 16.12 nM) [1], laboratories conducting antiviral susceptibility testing should include zanamivir as a comparator when assessing influenza B isolates. The substantial oseltamivir-zanamivir potency differential provides a sensitive window for detecting shifts in NAI susceptibility specific to the B neuraminidase subtype. This application is particularly relevant for public health surveillance programs monitoring the emergence of NAI-resistant influenza B strains.

Positive Control for H275Y Oseltamivir-Resistant Influenza A(H1N1) Assays

The H275Y mutation confers >100-fold increased oseltamivir IC₅₀ while zanamivir retains full susceptibility [1]. During the 2008-2009 season, 100% of A(H1N1) isolates in some regions carried this mutation [2]. Researchers validating assays for oseltamivir resistance detection require a fully susceptible reference compound against H275Y mutants—zanamivir fulfills this role without the confounding susceptibility loss seen with peramivir (which shows partial cross-resistance to H275Y variants).

Respiratory Tract Pharmacokinetic Modeling and Local Tissue Distribution Studies

Zanamivir's unique pharmacokinetic profile—2% oral bioavailability, 10-20% systemic absorption via inhalation, and sputum concentrations exceeding IC₅₀ for ≥24 hours post-dose [1]—makes it the reference compound for studying local airway distribution of neuraminidase inhibitors. Unlike oseltamivir (systemic prodrug requiring hepatic activation) or peramivir (IV systemic exposure), zanamivir enables researchers to isolate respiratory tract pharmacology from systemic circulation effects [2].

Structure-Based Drug Design Targeting Group 2 Neuraminidases (N2, N7, N9)

Molecular dynamics simulations of H7N9 neuraminidase demonstrate that zanamivir forms a more stable binding complex than oseltamivir or peramivir [1]. Computational chemistry groups designing next-generation NAI scaffolds should utilize zanamivir as the reference template for optimizing binding to group 2 neuraminidases, particularly given the predicted lower probability of resistance acquisition compared with peramivir-based scaffolds.

Quote Request

Request a Quote for Zanamivir monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.